2,3,5-Tris(p-tolyl)tetrazolium Chloride
Overview
Description
2,3,5-Tris(p-tolyl)tetrazolium chloride is a tetrazolium salt that is widely used in biochemical research. It is known for its ability to act as a redox indicator, changing color when reduced. This compound is particularly useful in assays that measure cell viability and metabolic activity, as it can be reduced by cellular enzymes to form a colored formazan product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tris(p-tolyl)tetrazolium chloride typically involves the reaction of p-tolylhydrazine with sodium nitrite in an acidic medium to form the corresponding diazonium salt. This intermediate is then reacted with sodium azide to form the tetrazole ring. The final step involves the chlorination of the tetrazole to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically includes recrystallization and filtration to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Tris(p-tolyl)tetrazolium chloride undergoes several types of chemical reactions, including:
Reduction: It is reduced by cellular enzymes to form a colored formazan product.
Oxidation: It can be oxidized back to its original tetrazolium form under certain conditions.
Common Reagents and Conditions
Reduction: Commonly reduced by dehydrogenase enzymes in the presence of substrates like glucose or lactate.
Oxidation: Can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Scientific Research Applications
2,3,5-Tris(p-tolyl)tetrazolium chloride has a wide range of applications in scientific research:
Biochemistry: Used as a redox indicator in assays to measure cell viability and metabolic activity.
Microbiology: Helps in identifying viable and non-viable cells by staining.
Industrial Applications: Employed in the quality control of various biochemical products.
Mechanism of Action
The mechanism of action of 2,3,5-Tris(p-tolyl)tetrazolium chloride involves its reduction by cellular dehydrogenase enzymes. This reduction process converts the colorless tetrazolium salt into a colored formazan product. The intensity of the color produced is directly proportional to the metabolic activity of the cells, making it a useful indicator of cell viability and function .
Comparison with Similar Compounds
Similar Compounds
5-Cyano-2,3-di(p-tolyl)tetrazolium chloride: Another tetrazolium salt used for similar purposes but with different redox properties.
2,3,5-Triphenyltetrazolium chloride: Commonly used in similar assays but has different solubility and reduction properties.
Uniqueness
2,3,5-Tris(p-tolyl)tetrazolium chloride is unique due to its specific redox potential and the distinct color change it undergoes upon reduction. This makes it particularly useful in applications where precise measurement of metabolic activity is required .
Properties
IUPAC Name |
2,3,5-tris(4-methylphenyl)tetrazol-2-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N4.ClH/c1-16-4-10-19(11-5-16)22-23-25(20-12-6-17(2)7-13-20)26(24-22)21-14-8-18(3)9-15-21;/h4-15H,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMLFLZWGCMISV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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